Boc-iminodiacetic acid

Descripción general

Descripción

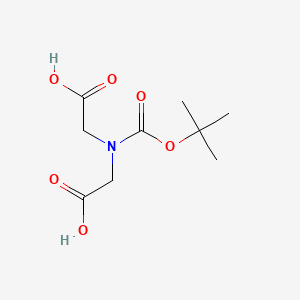

Boc-iminodiacetic acid is a chemical compound with the molecular formula C9H15NO6 and a molecular weight of 233.22 g/mol . It is commonly used as a building block in the synthesis of peptides and other chemical libraries . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the iminodiacetic acid moiety, which provides stability and facilitates various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-iminodiacetic acid can be synthesized through several methods. One common approach involves the reaction of iminodiacetic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors and solid acid catalysts to enhance efficiency and productivity . The use of heterogeneous catalysts allows for the reaction to be conducted at lower temperatures and facilitates product separation .

Análisis De Reacciones Químicas

Types of Reactions

Boc-iminodiacetic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be activated and substituted with other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Substitution: Various nucleophiles, organic solvents like THF or DCM.

Major Products Formed

Deprotection: Iminodiacetic acid.

Substitution: Derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

Boc-iminodiacetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of chemical libraries for high-throughput screening.

Mecanismo De Acción

The mechanism of action of Boc-iminodiacetic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group provides stability to the molecule, preventing unwanted reactions during synthesis. Upon deprotection, the iminodiacetic acid moiety can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Boc-iminodiacetic acid is unique due to its Boc protecting group, which offers exceptional stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .

Actividad Biológica

Boc-iminodiacetic acid (Boc-IDA) is a versatile compound with significant applications in biological research and medicinal chemistry. Its structural features and reactivity make it an important building block for various biochemical syntheses, particularly in the development of peptide-based therapeutics and inhibitors.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 233.22 g/mol. The compound features two carboxylic acid groups and an imino group, which contribute to its reactivity and biological activity. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

Biological Applications

1. Enzyme Mechanisms and Protein Interactions

Boc-IDA is employed in studies of enzyme mechanisms and protein interactions. Its ability to form complexes with metal ions facilitates the investigation of metalloproteins and their catalytic mechanisms. It serves as a substrate or inhibitor in assays designed to elucidate the roles of specific enzymes in metabolic pathways.

2. Drug Development

In medicinal chemistry, Boc-IDA is utilized as a precursor for synthesizing pharmaceutical compounds. Notably, it has been investigated for its potential as an α4β7 integrin peptide antagonist, which could have therapeutic implications for inflammatory diseases. The compound's derivatives have shown promise in inhibiting the LEF-1/β-catenin signaling pathway, which is implicated in various cancers .

3. Combinatorial Chemistry

Boc-IDA is integral to combinatorial library synthesis, allowing researchers to generate diverse chemical libraries for high-throughput screening. This approach has led to the discovery of novel compounds with biological activity against specific targets, enhancing drug discovery efforts .

Structure-Activity Relationships

Research has focused on optimizing the structure-activity relationships (SAR) of Boc-IDA derivatives. For instance, modifications to the imidazole moiety have been shown to enhance biological activity while improving solubility and stability . A study synthesized 48 analogues of Boc-IDA, identifying critical functional groups that contribute to their inhibitory effects on target enzymes .

Pharmacokinetics

While detailed pharmacokinetic data for Boc-IDA is limited, ongoing studies are expected to provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its potential as a therapeutic agent.

Case Studies

Case Study 1: Inhibition of LEF-1/β-Catenin Signaling

A notable study explored the use of Boc-IDA derivatives as inhibitors of the LEF-1/β-catenin pathway. The findings indicated that certain derivatives could effectively block this signaling pathway in vitro, suggesting their potential utility in treating colorectal cancer .

Case Study 2: Development of Novel Peptide Libraries

Another research effort focused on synthesizing non-amide-based combinatorial libraries from Boc-IDA. This work demonstrated that these libraries could yield compounds with significant activity against specific biological targets, showcasing the versatility of Boc-IDA in drug discovery .

Summary Table: Biological Activities of this compound Derivatives

Future Directions

The future research directions for this compound include:

- Synthesis of Novel Derivatives: Continued exploration into new derivatives may reveal additional therapeutic applications.

- In-depth Pharmacokinetic Studies: Comprehensive studies on ADME properties will be essential for evaluating its clinical potential.

- Expanded Biological Testing: Further testing against a broader range of biological targets could uncover new therapeutic avenues.

Propiedades

IUPAC Name |

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGIJQUTGABQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373169 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-20-5 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-Boc-iminodiacetic acid in the context of the provided research?

A: N-Boc-iminodiacetic acid serves as a versatile starting material for the synthesis of diverse chemical libraries. Researchers utilize its reactivity to create structurally diverse piperazinones [, ] and other complex molecules with potential biological activity, particularly as inhibitors of protein-protein interactions [].

Q2: How does the convergent solution-phase combinatorial synthesis approach, using N-Boc-iminodiacetic acid, contribute to drug discovery?

A: This approach enables the rapid and efficient generation of large libraries of compounds with significant structural diversity. For example, researchers synthesized a library containing 64,980 distinct compounds in just four steps using N-Boc-iminodiacetic acid and 21 different starting materials []. This methodology accelerates the identification of promising lead compounds by allowing for the screening of vast chemical spaces, increasing the likelihood of discovering novel molecules with desired biological activities.

Q3: The research mentions the discovery of compounds that repress LEF-1/β-catenin-mediated transcription. What is the significance of this finding?

A: The LEF-1/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation. Aberrant activation of this pathway is implicated in the development of various cancers, including colorectal cancer []. The identification of small molecules, derived from N-Boc-iminodiacetic acid, that can inhibit this pathway offers a potential therapeutic strategy for treating such cancers. These compounds represent a novel class of LEF-1/β-catenin inhibitors, distinct from previously known DNA minor-groove-binding agents [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.